molecular formula C18H20O3 B15169371 Ethyl 2,3,4-trimethyl-6-phenoxybenzoate CAS No. 917592-88-2

Ethyl 2,3,4-trimethyl-6-phenoxybenzoate

Cat. No.: B15169371
CAS No.: 917592-88-2
M. Wt: 284.3 g/mol
InChI Key: ZPTZYULMIPTSSI-UHFFFAOYSA-N
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Description

Its molecular formula is likely C₁₉H₂₂O₃ (inferred from analogs like Ethyl 2,4-dimethyl-6-phenoxybenzoate, which has C₁₇H₁₈O₃ ). This compound is structurally related to pharmaceutical intermediates and agrochemicals, where substitutions on the aromatic ring influence solubility, metabolic stability, and biological activity.

Properties

CAS No.

917592-88-2

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

ethyl 2,3,4-trimethyl-6-phenoxybenzoate

InChI

InChI=1S/C18H20O3/c1-5-20-18(19)17-14(4)13(3)12(2)11-16(17)21-15-9-7-6-8-10-15/h6-11H,5H2,1-4H3

InChI Key

ZPTZYULMIPTSSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1C)C)C)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4-trimethyl-6-phenoxybenzoate typically involves the esterification of 2,3,4-trimethyl-6-phenoxybenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4-trimethyl-6-phenoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3,4-trimethyl-6-phenoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,3,4-trimethyl-6-phenoxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The phenoxy group may also contribute to its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Substituted Ethyl Benzoate Derivatives

Ethyl benzoate derivatives with varying substituents on the aromatic core are widely studied. Key analogs include:

Compound Name Substituents Molecular Formula Key Differences Biological/Physicochemical Impact
Ethyl 2,4-dimethyl-6-phenoxybenzoate 2,4-dimethyl, 6-phenoxy C₁₇H₁₈O₃ Lacks the 3-methyl group Reduced steric hindrance; potentially higher metabolic stability
I-6473 4-(3-methylisoxazol-5-yl)phenethoxy C₁₉H₂₀NO₄ Phenethoxy vs. phenoxy; isoxazole moiety Enhanced hydrogen bonding capacity; altered receptor affinity
R-(–)-BL3912A α-ethyl analog of DOM Not specified Ethyl substitution at α-position Inactive compared to DOM


Structural Insights :

  • Methyl Group Positioning: Ethyl 2,3,4-trimethyl-6-phenoxybenzoate’s additional 3-methyl group increases steric bulk compared to Ethyl 2,4-dimethyl-6-phenoxybenzoate. This may reduce solubility in polar solvents but improve lipid membrane permeability .
  • Phenoxy vs.

Functional Group Variations

  • Isoxazole vs. Benzene Rings : Compounds like I-6373 and I-6473 incorporate isoxazole rings, which introduce nitrogen and oxygen heteroatoms. These groups enhance polarity and may improve binding to enzymatic targets compared to purely aromatic systems .
  • Nitrovinyl Derivatives: Analogous synthesis pathways (e.g., reduction of nitrovinyl groups using LiAlH₄ ) suggest that this compound could be modified to introduce amine functionalities, altering its reactivity and pharmacological profile.

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility: The trimethyl substitution in this compound likely elevates its logP value compared to less substituted analogs (e.g., Ethyl 2,4-dimethyl-6-phenoxybenzoate), favoring passive diffusion across biological membranes but reducing aqueous solubility.

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